N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide
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Overview
Description
N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide: is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a methoxyphenyl group, a nitrobenzylidene moiety, and a hydrazino group attached to an oxoacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation reaction between 4-methoxyphenylhydrazine and 3-nitrobenzaldehyde, followed by the acylation of the resulting hydrazone with an appropriate acylating agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification techniques: Such as recrystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Sodium methoxide or other strong nucleophiles
Major Products Formed
Oxidation: Formation of amino derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzymatic activity
Interacting with cellular receptors: Modulating signal transduction pathways
Inducing oxidative stress: Leading to cell death in certain biological contexts
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-(2-(3-nitrophenyl)hydrazino)-2-oxoacetamide
- N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzyl)hydrazino)-2-oxoacetamide
- N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxopropanamide
Uniqueness
N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
50785-65-4 |
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Molecular Formula |
C16H14N4O5 |
Molecular Weight |
342.31 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H14N4O5/c1-25-14-7-5-12(6-8-14)18-15(21)16(22)19-17-10-11-3-2-4-13(9-11)20(23)24/h2-10H,1H3,(H,18,21)(H,19,22)/b17-10+ |
InChI Key |
FOVLRVZHDCGBPX-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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